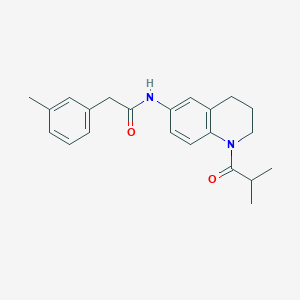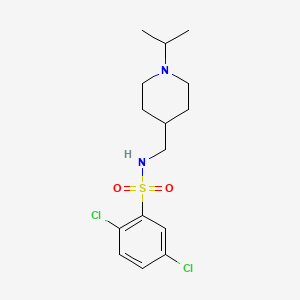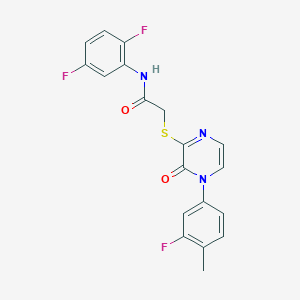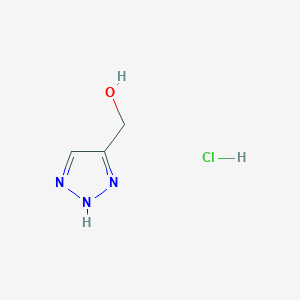![molecular formula C14H17N3O3S3 B2473416 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219426-76-2](/img/structure/B2473416.png)
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S3 and its molecular weight is 371.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Applications
- Antimalarial Activity : Some derivatives of N-(phenylsulfonyl)acetamide, closely related to 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, have shown promising antimalarial activity. Theoretical calculations and molecular docking studies indicated potential efficacy against Plasmepsin-1 and Plasmepsin-2, key proteins in the malaria pathogen (Fahim & Ismael, 2021).
- COVID-19 Drug Potential : These compounds were also explored for potential activity against SARS-CoV-2, showing affinity in molecular docking studies against main protease and Spike Glycoprotein of the virus (Fahim & Ismael, 2021).
Antimicrobial Activities
- Antimicrobial Research : A study synthesized a derivative similar to this compound and tested its antimicrobial activities. However, the compound showed no activities against tested organisms, indicating a need for further structural modifications for antimicrobial efficacy (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Synthesis and Modifications
- Chemical Synthesis : Studies have focused on the synthesis of various derivatives and analogs of this compound. For instance, compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide, sharing a similar sulfonamide structure, were synthesized, demonstrating the chemical versatility of this class of compounds (Krauze et al., 2007).
- Green Metric Evaluation : An examination of the synthesis process of related compounds, focusing on environmentally friendly methods and efficiency, has been conducted. This is vital in optimizing the synthesis route for such compounds (Gilbile, Bhavani, & Vyas, 2017).
Analgesic and Anti-inflammatory Potential
- Analgesic and Anti-inflammatory Properties : Research has explored derivatives with benzothiazine and pyridine fragments, indicating potential analgesic and anti-inflammatory activities. This suggests possible therapeutic applications of such compounds (Ukrainets et al., 2019).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Studies have explored the electrophysiological activity of related compounds, particularly as class III agents, indicating potential application in cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : Research has been conducted on the synthesis of novel thiazolo and pyrimidine derivatives, highlighting the compound's potential as a versatile precursor in the synthesis of various biologically active heterocycles (Chattopadhyay et al., 2010).
Potential in Cancer Research
- Anticancer Agents : Derivatives of this compound have been synthesized and evaluated as potential anticancer agents, emphasizing the compound's role in developing new cancer therapies (Farah et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S3/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLKZZIRZGZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)

![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2473338.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)
![3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2473340.png)


![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)